molecular formula C9H7NO2 B7847789 1-(5-Benzoxazolyl)ethanone

1-(5-Benzoxazolyl)ethanone

Cat. No.: B7847789
M. Wt: 161.16 g/mol
InChI Key: NLBRKFZDJTVITJ-UHFFFAOYSA-N
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Description

1-(5-Benzoxazolyl)ethanone is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure This particular compound is characterized by an ethanone group attached to the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Benzoxazolyl)ethanone can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring. The reaction typically occurs under acidic conditions and requires heating to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as titanium tetraisopropoxide can be employed to enhance the efficiency of the cyclization step .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Benzoxazolyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Benzoxazolyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Benzoxazolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(1,3-Benzoxazol-7-yl)ethanone
  • 1-(2-Methyl-1,3-benzoxazol-7-yl)ethanone
  • 1-(1-Benzothien-3-yl)ethanone

Comparison: 1-(5-Benzoxazolyl)ethanone is unique due to the position of the ethanone group on the benzoxazole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(1,3-benzoxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBRKFZDJTVITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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